molecular formula C12H8F2 B13106098 2,6-Difluoro-1,1'-biphenyl CAS No. 2285-29-2

2,6-Difluoro-1,1'-biphenyl

Cat. No.: B13106098
CAS No.: 2285-29-2
M. Wt: 190.19 g/mol
InChI Key: WTUKEAUROZESDP-UHFFFAOYSA-N
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Description

2,6-Difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8F2. It consists of two benzene rings connected by a single bond, with fluorine atoms substituted at the 2 and 6 positions on one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods: Industrial production of 2,6-Difluoro-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The reagents and catalysts used are optimized for scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,6-Difluoro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: 2,6-Difluoro-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms, which influence its chemical reactivity and physical properties.

Biological Activity

2,6-Difluoro-1,1'-biphenyl (DFBP) is a biphenyl derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DFBP, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.

This compound has the molecular formula C12H8F2C_{12}H_8F_2 and is characterized by two fluorine atoms located at the 2 and 6 positions of the biphenyl structure. This substitution significantly alters its chemical reactivity and biological properties compared to other biphenyl derivatives.

The biological activity of DFBP is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and receptor functions, which are crucial for its pharmacological effects. Specific mechanisms include:

  • Enzyme Inhibition : DFBP has been investigated for its potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that DFBP exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against antibiotic-resistant strains of bacteria, making it a candidate for further development in treating infections.

Anticancer Activity

DFBP's anticancer potential has been explored through various in vitro assays. Research indicates that DFBP can induce apoptosis in cancer cells by disrupting microtubule dynamics. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).
  • IC50 Values : Studies reported IC50 values as low as 0.075 µM in MCF-7 cells, indicating potent antiproliferative effects .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of DFBP analogues demonstrated significant cytotoxicity against breast cancer cell lines. The analogues were designed to improve potency while minimizing toxicity to non-cancerous cells.

CompoundCell LineIC50 (µM)
DFBPMCF-70.075
DFBPHs578T0.065

This data suggests that structural modifications can enhance the anticancer properties of biphenyl derivatives .

Study 2: Antimicrobial Activity

Another investigation evaluated the antibacterial properties of DFBP against resistant strains of Gram-positive and Gram-negative bacteria. Results indicated that certain concentrations significantly inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These findings support further exploration into DFBP's role in combating antibiotic resistance .

Safety and Toxicity

Preliminary toxicity studies have shown that DFBP does not exhibit significant genotoxicity or carcinogenicity at tested doses. Long-term studies indicate a no-observed-adverse-effect level (NOAEL) of 1000 mg kg bw d1000\text{ mg kg bw d} in animal models . However, further comprehensive toxicological assessments are necessary to establish safety profiles for human applications.

Properties

CAS No.

2285-29-2

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

IUPAC Name

1,3-difluoro-2-phenylbenzene

InChI

InChI=1S/C12H8F2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H

InChI Key

WTUKEAUROZESDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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